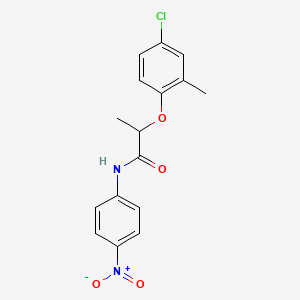
cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CQHC and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of CQHC is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CQHC has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CQHC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. CQHC has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have neuroprotective effects and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CQHC in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and side effects, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of CQHC. One direction is the investigation of its potential as a treatment for Alzheimer's disease. Another direction is the study of its toxicity and side effects to determine its safety for human use. Further studies can also be conducted to explore its potential as a therapeutic agent for other diseases such as arthritis, diabetes, and cardiovascular diseases.
Conclusion
Cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. CQHC has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Further studies are needed to explore its safety and efficacy for human use and to investigate its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
CQHC can be synthesized using various methods. One of the most common methods is the one-pot three-component reaction of cyclohexanone, aniline, and benzaldehyde. This reaction produces CQHC in good yield and purity. Other methods include the use of microwave irradiation, ultrasound-assisted synthesis, and solid-phase synthesis.
Aplicaciones Científicas De Investigación
CQHC has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. CQHC has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
cyclohexyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-15-20(23(26)27-17-11-6-3-7-12-17)21(16-9-4-2-5-10-16)22-18(24-15)13-8-14-19(22)25/h2,4-5,9-10,17,21,24H,3,6-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIZAJYNHIDENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)


![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)